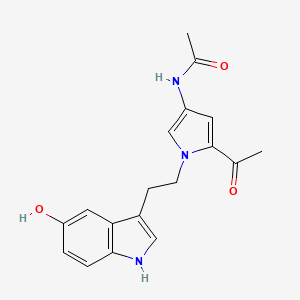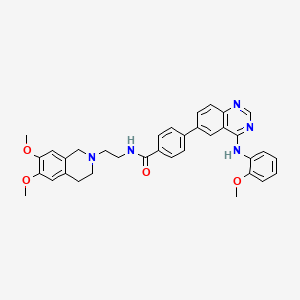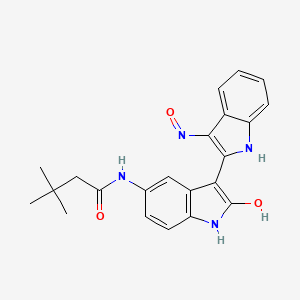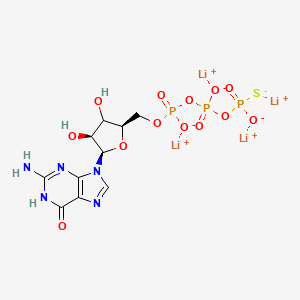
7-methyl-5H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5H-purin-6-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The methyl group at position 7 can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methyl-8-oxopurine, while substitution reactions can yield various 7-substituted purine derivatives .
Applications De Recherche Scientifique
7-Methyl-5H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Methyl-5H-purin-6-one involves its interaction with nucleic acids and proteins. The compound can be incorporated into DNA, where it affects the structure and function of the genetic material. It also interacts with various enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Comparaison Avec Des Composés Similaires
- 6-Amino-7-methylpurine
- 7-Methylguanine
- 7-Methylxanthine
Comparison: While 7-Methyl-5H-purin-6-one shares structural similarities with these compounds, it is unique in its specific methylation pattern and biological activity. For example, 7-Methylguanine is another methylated purine but differs in its position of methylation and resulting biological effects .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-4H,1H3 |
Clé InChI |
NPRKMRPLBHJNFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=NC=NC(=O)C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)



![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)







